

1H-Indole-4-carbohydrazide molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Indole-4-carbohydrazide**

Cat. No.: **B1438342**

[Get Quote](#)

An In-Depth Technical Guide to **1H-Indole-4-carbohydrazide**: Properties, Synthesis, and Applications

Executive Summary

1H-Indole-4-carbohydrazide is a heterocyclic organic compound that has emerged as a valuable and versatile building block in medicinal chemistry and materials science. Characterized by a core indole nucleus functionalized with a carbohydrazide group at the 4-position, this molecule serves as a pivotal intermediate in the synthesis of a wide array of bioactive compounds. Its molecular formula is C₉H₉N₃O, corresponding to a precise molecular weight of 175.19 g/mol .^{[1][2][3]} The strategic placement of the reactive hydrazide moiety on the indole scaffold allows for straightforward derivatization, leading to the development of novel therapeutic agents, including potential anti-inflammatory, antimicrobial, and anticancer drugs.^[1] This guide provides a comprehensive overview of the fundamental physicochemical properties, a detailed synthetic protocol, and the principal applications of **1H-Indole-4-carbohydrazide** for researchers and professionals in drug development.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research. **1H-Indole-4-carbohydrazide** is typically supplied as an off-white to pale yellow solid and requires storage at refrigerated temperatures (0-8 °C) to ensure stability. ^[1]

Core Physicochemical Properties

The essential quantitative data for **1H-Indole-4-carbohydrazide** are summarized below for rapid reference.

Property	Value	Source(s)
Molecular Weight	175.19 g/mol	[1] [3] [4]
Molecular Formula	C ₉ H ₉ N ₃ O	[1] [2] [3]
CAS Number	885272-22-0	[1] [2]
Appearance	Off-white to pale yellow solid	[1]
Purity	≥ 95% (typically by HPLC)	[1]
Melting Point	~178-182 °C	[2]
Solubility	Soluble in organic solvents such as ethanol, chloroform, and dichloromethane.	[2]
InChI Key	NCFMBDUFIJHHAW-UHFFFAOYSA-N	[4]

Molecular Structure

The structure of **1H-Indole-4-carbohydrazide** features a bicyclic indole system linked to a carbohydrazide functional group (-CONHNH₂). This structure is a key determinant of its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of **1H-Indole-4-carbohydrazide**.

Synthesis and Purification

The synthesis of indole carbohydrazides is a well-established process in organic chemistry, valued for its efficiency and reliability. The most common and direct approach involves the hydrazinolysis of a corresponding indole-4-carboxylic acid ester.

Synthetic Pathway Overview

This workflow illustrates the conversion of a methyl or ethyl ester of 1H-indole-4-carboxylic acid to the final carbohydrazide product through reaction with hydrazine hydrate. The choice of an ester as the starting material is strategic, as the ester carbonyl is an excellent electrophile for nucleophilic attack by hydrazine, making the reaction favorable.

Caption: General workflow for the synthesis of **1H-Indole-4-carbohydrazide**.

Detailed Experimental Protocol: Synthesis from Ester

This protocol is adapted from established methods for preparing analogous indole carbohydrazides.^[5] It is designed to be self-validating through the inclusion of a final purity assessment step.

Reagents and Equipment:

- Methyl 1H-indole-4-carboxylate (1 equivalent)
- Hydrazine monohydrate (99%) (15 equivalents)
- Ethanol (200 proof)
- Round-bottom flask with reflux condenser
- Stir plate with heating mantle
- Water/ice bath
- Büchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve methyl 1H-indole-4-carboxylate (1 eq.) in a minimal amount of ethanol.
- Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (15 eq.). The large excess of hydrazine drives the reaction to completion.

- Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. [5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.
- Product Precipitation: Upon completion, remove the flask from heat and allow it to cool to room temperature. Subsequently, cool the mixture further in a water/ice bath to induce precipitation of the solid product.
- Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove residual hydrazine hydrate.
- Drying: Dry the product under vacuum to yield **1H-Indole-4-carbohydrazide**.

Self-Validation/Quality Control:

- Purity Assessment: The purity of the final product should be confirmed by High-Performance Liquid Chromatography (HPLC), aiming for $\geq 95\%$.
- Identity Confirmation: The identity of the compound can be validated by melting point analysis and comparison with the literature value ($\sim 178\text{-}182\text{ }^{\circ}\text{C}$), as well as spectroscopic analysis (^1H NMR, IR).[2]

Key Applications in Scientific Research

The utility of **1H-Indole-4-carbohydrazide** stems from its hybrid structure: the indole core, a "privileged scaffold" in drug discovery, and the reactive hydrazide handle.[6][7]

Foundational Role in Drug Discovery

1H-Indole-4-carbohydrazide is a key intermediate for synthesizing libraries of compounds for high-throughput screening. Its derivatives have shown potential as:

- Anticancer Agents: The indole nucleus is present in numerous anticancer drugs, and new derivatives are continually explored for their ability to interact with biological targets like kinases or induce apoptosis.[1][8]
- Anti-inflammatory and Antimicrobial Agents: The ability to readily form hydrazones and other heterocyclic systems allows for the creation of molecules that can target inflammatory

pathways or microbial processes.[1]

- Enzyme Inhibitors: Researchers utilize this compound to design and synthesize targeted inhibitors for various enzymes, aiding in the study of metabolic pathways and disease mechanisms.[1]

Derivatization into Bioactive Hydrazones

The primary value of the carbohydrazide group is its ability to undergo facile condensation reactions with aldehydes and ketones to form N-acylhydrazones. This reaction is a cornerstone of combinatorial chemistry for drug discovery.

Causality: The N-acylhydrazone functionality (-C(=O)NHN=CH-) is a known pharmacophore that can form stable complexes with metal ions in enzyme active sites and participate in hydrogen bonding with biological receptors, making it a critical feature for potent bioactivity.[8] This makes **1H-Indole-4-carbohydrazide** an ideal starting point for creating drugs that leverage this mechanism.

Utility in Other Scientific Fields

Beyond pharmaceuticals, its applications extend to:

- Materials Science: The compound is being explored for the synthesis of novel polymers and coatings that may offer enhanced chemical resistance and durability.[1]
- Analytical Chemistry: It can be used to develop analytical methods for the detection and quantification of indole derivatives, serving as a reference standard in quality control processes.[1]
- Agricultural Chemistry: It serves as a precursor in the formulation of agrochemicals, including plant growth regulators.[1]

Conclusion

1H-Indole-4-carbohydrazide, with a molecular weight of 175.19 g/mol, is far more than a simple chemical entity. It represents a strategically designed molecular tool for researchers in drug discovery, medicinal chemistry, and materials science. Its straightforward synthesis and the reactive potential of its dual indole and carbohydrazide functionalities ensure its continued

importance as a foundational building block for the development of next-generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. 1H-Indole-7-carbohydrazide | 321309-24-4 [sigmaaldrich.com]
- 5. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1H-Indole-4-carbohydrazide molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1438342#1h-indole-4-carbohydrazide-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com